(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate
説明
特性
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3O2S/c1-23-14(26-8-9-4-2-3-5-11(9)17)10(7-21-25-12(24)6-16)13(22-23)15(18,19)20/h2-5,7H,6,8H2,1H3/b21-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGSPHRBEMQAKC-QPSGOUHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)CCl)SCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)CCl)SCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate, also known by its CAS number 321553-56-4, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, including its antimicrobial, anti-inflammatory, and antitumor activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of 488.31 g/mol. Its structure features a pyrazole core substituted with various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that various synthesized pyrazole carboxamides displayed notable antifungal activity against several phytopathogenic fungi, including Alternaria porri and Rhizoctonia solani. For instance, one derivative exhibited an EC50 value of 0.37 µg/mL against R. solani, which was lower than that of the commercial fungicide carbendazole .
Antitumor Activity
Pyrazole derivatives have been documented for their antitumor effects. They are known to inhibit key cancer-related enzymes and pathways:
- BRAF(V600E) Inhibition : Certain pyrazole compounds have shown good inhibitory activity against the BRAF(V600E) mutation, which is prevalent in melanoma.
- EGFR Inhibition : Some derivatives also act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers.
A review highlighted that pyrazole derivatives are promising candidates in drug development due to their ability to target multiple pathways involved in tumor growth and metastasis .
Anti-inflammatory Activity
In addition to their antitumor potential, pyrazole derivatives have demonstrated anti-inflammatory properties. They can modulate inflammatory pathways and have been tested for their efficacy in reducing inflammation in various preclinical models .
Case Studies
- Antifungal Efficacy : In a laboratory setting, a series of synthesized pyrazole carboxamide derivatives were tested against four types of fungi. The results indicated that certain compounds not only inhibited fungal growth but also showed promise as effective antifungal agents .
- In Vivo Antitumor Activity : A specific study evaluated the in vivo efficacy of a new pyrazole derivative against tumor models in mice. The compound exhibited significant tumor reduction compared to control groups, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
科学的研究の応用
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in the structure may enhance this activity by facilitating interactions with microbial enzymes .
Antitumor Potential
The compound's structure suggests potential antitumor activity, similar to other pyrazole derivatives that have been evaluated for their cytotoxic effects on cancer cells. In particular, thiazolidine derivatives have shown promising results in reducing cell viability in glioblastoma models, indicating that (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate could be a candidate for further investigation in cancer therapy .
Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into various materials, potentially leading to the development of novel functional materials with specific electronic or optical properties. Pyrazole derivatives are often explored in the field of organic electronics due to their ability to form stable films and conduct electricity under certain conditions .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related pyrazole derivatives, it was found that compounds with similar functional groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria at low concentrations. This suggests that (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate could be similarly effective .
Case Study 2: Antitumor Activity
Another investigation focused on thiazolidine derivatives revealed that modifications to the pyrazole framework enhanced antitumor activity against glioblastoma cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy, which could be applicable to (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate .
Q & A
Q. What are the optimal synthetic routes for (E)-[...] 2-chloroacetate, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including:
- Sulfanyl group introduction : Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with (2-chlorophenyl)methyl thiol under basic conditions (e.g., K₂CO₃/DMF) .
- Knoevenagel condensation : Formation of the methylideneamino group using 2-chloroacetyl chloride in anhydrous dichloromethane .
- Optimization : Bayesian algorithms or heuristic methods (e.g., Design of Experiments) can refine temperature, solvent ratios, and catalyst loadings. For example, Bayesian optimization improved yields by 15–20% in similar pyrazole derivatives .
Table 1 : Example optimization parameters for condensation step
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 25–60°C | 45°C | +12% |
| Solvent (DCM:DMF ratio) | 3:1 to 1:3 | 1:1 | +8% |
| Catalyst (Et₃N) | 1–3 equivalents | 2.2 eq | +10% |
Q. How can the compound’s structure and stereochemistry be rigorously characterized?
Methodological Answer:
- X-ray crystallography : Resolve the (E)-configuration and confirm sulfanyl group orientation. Similar pyrazole derivatives showed bond angles of 117.2–122.5° for the trifluoromethyl-pyrazole core .
- NMR spectroscopy : Use ¹H/¹³C/¹⁹F NMR to verify substituent positions. The trifluoromethyl group typically appears as a singlet at δ ~120 ppm in ¹⁹F NMR .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~500–510 Da).
Q. What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylideneamino group in analogous compounds showed a LUMO energy of -2.8 eV, indicating susceptibility to nucleophilic attack .
- Molecular docking : Screen for potential biological targets (e.g., kinase enzymes) using AutoDock Vina. Pyrazole derivatives often bind to ATP-binding pockets with docking scores ≤ -8.0 kcal/mol .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorometric assays) and cell-based viability tests (e.g., MTT). For example, a trifluoromethyl-pyrazole derivative showed IC₅₀ = 1.2 μM in enzymatic assays but IC₅₀ = 8.7 μM in cell lines due to poor membrane permeability .
- Metabolic stability testing : Use liver microsomes to assess degradation rates. Compounds with logP > 3.5 often exhibit rapid clearance .
Q. What mechanistic insights explain the compound’s enzyme inhibition?
Methodological Answer:
- Kinetic studies : Perform Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). A related chlorophenyl-pyrazole acted as a non-competitive inhibitor of COX-2 (Ki = 0.45 μM) .
- X-ray crystallography of enzyme complexes : Resolve binding modes. For example, the trifluoromethyl group in similar compounds formed hydrophobic contacts with Val523 in the target enzyme .
Q. How can structure-activity relationship (SAR) studies improve potency?
Methodological Answer:
- Systematic substitution : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups. In pyrazole-thioethers, 4-CF₃ increased activity 3-fold .
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, logP) with bioactivity. For example, σ = +0.23 correlated with enhanced kinase inhibition (R² = 0.89) .
Q. What strategies address stability and degradation under experimental conditions?
Methodological Answer:
Q. How can environmental impact assessments guide safe handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
